2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate (CAS 207738-02-1) is a specialized, bifunctional perfluorinated building block utilized extensively in solid-phase peptide synthesis (SPPS), advanced polymer resin manufacturing, and the development of pH-responsive ligands. Featuring both a carboxylic acid and a para-hydroxyl group flanking a tetrafluorinated aromatic ring, this compound serves as a critical precursor for generating tetrafluorophenyl (TFP) activated esters. The strong electron-withdrawing effect of the four fluorine atoms profoundly alters the electronic landscape of the molecule, drastically increasing the acidity of the phenolic hydroxyl group and enhancing its utility as a leaving group in coupling reactions. For industrial buyers and chemical library developers, its hydrated form offers stable handling and reliable stoichiometry for scale-up operations, making it a highly effective alternative to non-fluorinated or mono-functional fluorinated analogs when designing high-efficiency coupling reagents, bioimaging probes like BMV109, or precisely tunable metal-organic framework (MOF) linkers .
Attempting to substitute 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate with its unfluorinated counterpart, 4-hydroxybenzoic acid, or the fully fluorinated pentafluorobenzoic acid, leads to fundamental failures in process chemistry and product performance. Unfluorinated 4-hydroxybenzoic acid lacks the electron-withdrawing perfluoro core, resulting in a phenolic pKa that is too high to function effectively as an activated ester leaving group in solid-phase synthesis . Conversely, substituting with pentafluorobenzoic acid eliminates the para-hydroxyl nucleophilic handle, preventing orthogonal functionalization via mild Mitsunobu reactions or direct amide-tethering to amino-methyl polystyrene resins without resorting to harsh, low-yield nucleophilic aromatic substitution. Furthermore, generic unfluorinated resins completely lack the 19F NMR signature required for non-destructive, quantitative loading analysis, forcing manufacturers to rely on slower, less accurate destructive cleavage assays during quality control [1].
The perfluorination of the aromatic ring exerts a massive electron-withdrawing effect, fundamentally altering the acidity of the para-hydroxyl group. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid exhibits an observed phenolic pKa of approximately 5.3, which is drastically lower than the pKa of 9.3 measured for the unfluorinated baseline, 4-hydroxybenzoic acid . This 4-order-of-magnitude increase in acidity translates directly to a highly stabilized phenoxide anion, making the resulting tetrafluorophenyl (TFP) esters exceptionally potent leaving groups for peptide coupling and library synthesis.
| Evidence Dimension | Phenolic pKa (Acidity) |
| Target Compound Data | ~5.3 |
| Comparator Or Baseline | 4-hydroxybenzoic acid (~9.3) |
| Quantified Difference | 4.0 pKa unit reduction (10,000-fold increase in acidity) |
| Conditions | Standard aqueous titration |
A lower phenolic pKa is essential for manufacturing highly reactive activated esters that drive rapid, high-yield amide bond formation in solid-phase peptide synthesis.
When attached to amino-methyl polystyrene to form a TFP resin, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid provides a built-in, non-destructive analytical handle. Unlike unfluorinated Wang or Merrifield resins which require destructive cleavage to estimate loading, the tetrafluoro-functionalized resin leverages the 100% natural abundance and high sensitivity of the 19F nucleus. This provides a large chemical shift dispersion (~200 ppm), allowing for direct, quantitative measurement of resin loading [1].
| Evidence Dimension | Non-destructive loading quantification |
| Target Compound Data | Direct 19F NMR quantification (~200 ppm dispersion) |
| Comparator Or Baseline | Unfluorinated phenolic resins (destructive cleavage required) |
| Quantified Difference | 100% natural abundance 19F signal for direct QA/QC vs. 0% |
| Conditions | Solid-phase resin characterization |
Enables rapid, accurate, and non-destructive quality control of activated resins during procurement and scale-up, significantly reducing analytical bottlenecks.
For the synthesis of complex probes (e.g., BMV109 precursors) or enzyme inhibitors, the presence of the para-hydroxyl group is critical. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid allows for direct etherification via mild Mitsunobu reactions at the hydroxyl site while preserving the carboxylic acid for downstream coupling [1]. In contrast, pentafluorobenzoic acid lacks this nucleophilic hydroxyl handle, requiring harsh nucleophilic aromatic substitution (SNAr) to displace a para-fluorine, which often results in lower yields and poor regioselectivity.
| Evidence Dimension | Orthogonal functionalization route |
| Target Compound Data | Direct Mitsunobu etherification at 4-OH |
| Comparator Or Baseline | Pentafluorobenzoic acid (requires harsh SNAr) |
| Quantified Difference | Elimination of SNAr conditions; enables mild O-alkylation |
| Conditions | Synthesis of farnesyl ethers and probe precursors |
Allows process chemists to utilize mild, high-yielding orthogonal reaction conditions, reducing side products and improving overall synthetic efficiency.
Due to its low phenolic pKa and 19F NMR active core, this compound is a primary building block for synthesizing polymer-supported tetrafluorophenol (TFP) resins. These resins are critical for chemical library synthesis, allowing for high-efficiency amide bond formation while providing a built-in analytical handle for non-destructive loading quantification [1].
The unique pKa (~5.3) of the tetrafluorophenol moiety makes it an effective substitute for 3,5-diiodotyrosine in engineered peptides. It enables the creation of reversibly switchable, pH-dependent peptide ligands that selectively bind targets (such as M2 macrophages) in slightly acidic microenvironments (pH 6.0) while remaining inactive at physiological pH (7.4) [2].
The bifunctional nature of the molecule allows it to serve as the core scaffold for synthesizing BMV109 and other activity-based bioimaging probes. The para-hydroxyl group readily undergoes etherification, while the tetrafluorinated ring tunes the electronic properties necessary for specific protease targeting and subsequent fluorescent activation .
Irritant